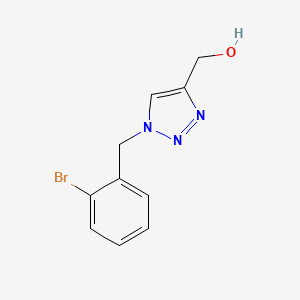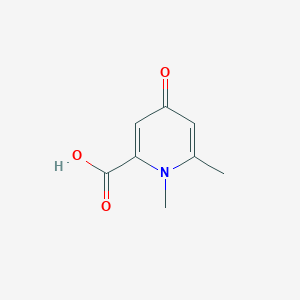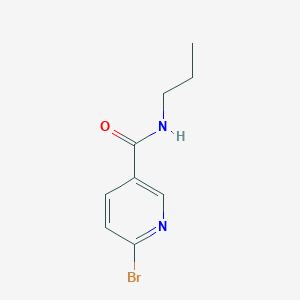
(1-(2-Bromobencil)-1H-1,2,3-triazol-4-il)metanol
Descripción general
Descripción
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is an organic compound that features a triazole ring substituted with a bromobenzyl group and a methanol moiety
Aplicaciones Científicas De Investigación
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as non-linear optical materials
Mecanismo De Acción
Target of Action
Compounds with a benzylic bromine, like this one, often undergo reactions at the benzylic position . The bromine atom can be replaced by a nucleophile in a reaction known as nucleophilic substitution .
Mode of Action
In a nucleophilic substitution reaction, the bromine atom leaves, taking its bonding electron pair with it and creating a positively charged carbon atom (a carbocation). The nucleophile then forms a bond with this carbocation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure and the nature of the nucleophile that replaces the bromine atom. Generally, compounds with a benzylic position are susceptible to metabolic oxidation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as pH and temperature. For example, the rate of nucleophilic substitution reactions can be affected by the polarity of the solvent and the strength of the nucleophile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method starts with the preparation of 2-bromobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-Bromobenzaldehyde or 2-bromobenzoic acid.
Reduction: Benzyl alcohol or benzylamine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzyl alcohol: Similar structure but lacks the triazole ring.
1-(2-Bromobenzyl)-1H-1,2,4-triazole: Similar but with a different triazole isomer.
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)acetate: An ester derivative with different reactivity.
Uniqueness
(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both the bromobenzyl and triazole moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[1-[(2-bromophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSXWZIOVNXRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)







